2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251560-22-1
VCID: VC6992058
InChI: InChI=1S/C17H18N6O3S2/c1-10-7-11(2)19-16(18-10)22-17-21-14(9-27-17)15(24)20-12-5-4-6-13(8-12)23-28(3,25)26/h4-9,23H,1-3H3,(H,20,24)(H,18,19,21,22)
SMILES: CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C
Molecular Formula: C17H18N6O3S2
Molecular Weight: 418.49

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide

CAS No.: 1251560-22-1

Cat. No.: VC6992058

Molecular Formula: C17H18N6O3S2

Molecular Weight: 418.49

* For research use only. Not for human or veterinary use.

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide - 1251560-22-1

Specification

CAS No. 1251560-22-1
Molecular Formula C17H18N6O3S2
Molecular Weight 418.49
IUPAC Name 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(methanesulfonamido)phenyl]-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C17H18N6O3S2/c1-10-7-11(2)19-16(18-10)22-17-21-14(9-27-17)15(24)20-12-5-4-6-13(8-12)23-28(3,25)26/h4-9,23H,1-3H3,(H,20,24)(H,18,19,21,22)
Standard InChI Key NWOJJLKKVWYOST-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C

Introduction

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure integrates various functional groups that may contribute to its biological activity, particularly in medicinal chemistry.

IUPAC Name

The IUPAC name for this compound is 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide.

Synthesis of the Compound

The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors.

Synthetic Route Overview

The synthesis can be summarized in the following steps:

  • Formation of the Thiazole Ring: The thiazole core is synthesized using appropriate thioketones and amines.

  • Pyrimidine Attachment: The 4,6-dimethylpyrimidine moiety is introduced through nucleophilic substitution or coupling reactions.

  • Sulfonamide Functionalization: The methylsulfonamide group is added via sulfonation reactions.

  • Final Carboxamide Formation: The carboxamide group is formed through acylation reactions involving carboxylic acids or their derivatives.

Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Provides information on the molecular structure and purity.

  • Mass Spectrometry (MS): Confirms the molecular weight and structural integrity.

  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule.

Biological Activity and Research Findings

Research into the biological activity of 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide indicates potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves targeting key enzymes or pathways involved in cell proliferation.

Data Table

PropertyValue
Molecular FormulaC15H18N4O3SC_{15}H_{18}N_{4}O_{3}S
Molecular Weight342.39 g/mol
IUPAC Name2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(3-(methylsulfonamido)phenyl)thiazole-4-carboxamide
Synthesis MethodMulti-step organic synthesis
Analytical Techniques UsedNMR, MS, IR

This compound's multifaceted nature makes it a subject of interest for ongoing research within pharmaceutical chemistry and related fields. Further studies are necessary to elucidate its full potential and mechanisms of action in biological systems.

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